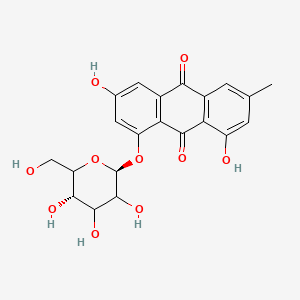

Emodin-8-beta-D-glucoside

Description

Overview of Natural Products in Biomedical Research

Natural products, derived from sources such as plants, animals, and microorganisms, have historically been a cornerstone of drug discovery and biomedical research. sigmaaldrich.combiomedpharmajournal.org These compounds exhibit immense structural diversity and a wide array of biological activities, making them a valuable resource for identifying new therapeutic targets and developing novel therapies. sigmaaldrich.com Many established medicines have their origins in natural products, including antibiotics, anti-cancer agents, and immunosuppressants. biomedpharmajournal.org The continued exploration of natural compounds remains a critical avenue for advancing our understanding of complex biological processes and for discovering new lead structures for drug development. biomedpharmajournal.orgfrontiersin.org

Contextualization of Anthraquinone (B42736) Derivatives in Phytochemistry

Anthraquinone glycosides are a class of naturally occurring compounds characterized by an aglycone moiety based on the anthracene (B1667546) skeleton. philadelphia.edu.jouomustansiriyah.edu.iq These compounds are found in various plants and are known for their diverse pharmacological effects. philadelphia.edu.jo In phytochemistry, the study of phytochemicals, anthraquinones are significant due to their widespread presence and biological activities. nih.gov The sugar portion of the glycoside is believed to facilitate the absorption and transport of the active anthraquinone aglycone to its site of action. philadelphia.edu.jo The biosynthesis of most anthraquinone aglycones follows the acetate (B1210297) pathway. philadelphia.edu.jo

Significance of Emodin-8-beta-D-glucoside as a Research Compound

This compound, also known as Anthraglycoside B, is an anthraquinone derivative that has been isolated from various plants, including species of Polygonum, Rheum, Rhamnus, Rumex, and Aloe vera. biocrick.comwikipedia.orgmedchemexpress.com It is a glycosylated form of emodin (B1671224), where a beta-D-glucopyranoside is attached to the emodin backbone. cymitquimica.com This glycosylation can influence the compound's solubility, stability, and bioavailability compared to its aglycone form, emodin. cymitquimica.com

The significance of this compound as a research compound stems from its diverse and promising biological activities. Studies have demonstrated its potential in several areas, making it a focal point for further investigation.

Table 1: Investigated Biological Activities of this compound

| Biological Activity | Research Findings |

| Anticancer | Has shown potential antitumor effects by suppressing cancer cell viability and proliferation. nih.gov It can induce G1 cell cycle arrest in human colorectal cancer and neuroblastoma cells. nih.gov Research also indicates it may promote apoptosis in cervical cancer cells. ncats.io Studies on nervous system tumors have shown it inhibits the viability of neuroblastoma and glioblastoma cells. nih.gov |

| Neuroprotective | Demonstrates neuroprotective effects against cerebral ischemia-reperfusion injury and glutamate-induced neuronal damage. researchgate.netnih.gov It is capable of penetrating the blood-brain barrier. researchgate.netnih.gov The mechanism is thought to involve its antioxidative properties and inhibition of glutamate (B1630785) neurotoxicity. researchgate.net |

| Anti-inflammatory | Exhibits anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in hepatocytes. ffhdj.com It has also been shown to decrease the protein and mRNA levels of inducible NO synthase and tumor necrosis factor α. ffhdj.com |

| Antioxidant | Possesses antioxidative properties, which contribute to its neuroprotective effects. researchgate.netnih.gov It has been shown to increase superoxide (B77818) dismutase (SOD) activity and total antioxidative capability while decreasing malondialdehyde (MDA) levels in the brain. nih.gov |

| Bone Health | Studies suggest it can promote the proliferation and differentiation of osteoblastic cells, indicating potential for promoting the healing of bone injuries. mdpi.comchemfaces.com |

| Antiviral | Has demonstrated antiviral effects. wikipedia.org |

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 23313-21-5 |

| Molecular Formula | C21H20O10 |

| Molecular Weight | 432.38 g/mol |

| Appearance | Orange powder |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695) |

| Storage | Desiccate at -20°C |

Data sourced from multiple chemical suppliers and databases. biocrick.comsigmaaldrich.comtargetmol.com

The diverse biological activities of this compound, coupled with its natural origin, underscore its importance as a compound for continued biomedical research. Further studies are warranted to fully elucidate its mechanisms of action and explore its therapeutic potential.

Structure

3D Structure

Properties

Molecular Formula |

C21H20O10 |

|---|---|

Molecular Weight |

432.4 g/mol |

IUPAC Name |

1,6-dihydroxy-3-methyl-8-[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |

InChI |

InChI=1S/C21H20O10/c1-7-2-9-14(11(24)3-7)18(27)15-10(16(9)25)4-8(23)5-12(15)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13?,17-,19?,20?,21-/m1/s1 |

InChI Key |

HSWIRQIYASIOBE-SICZIEBOSA-N |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4C(C([C@@H](C(O4)CO)O)O)O)O |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O |

Origin of Product |

United States |

Occurrence, Isolation, and Purification Methodologies

Natural Sources and Botanical Distribution

Emodin-8-beta-D-glucoside has been identified in a variety of plant species, often alongside its aglycone, emodin (B1671224), and other related compounds. Its distribution spans several plant families, with notable concentrations in the Polygonaceae family.

Polygonum cuspidatum, commonly known as Japanese knotweed, is a well-documented source of this compound nih.govbiocrick.comnih.gov. The compound is found in various parts of the plant, including the rhizomes, which are often used in traditional medicine nih.gov. The presence of this compound in this plant has led to research into its properties and potential applications nih.govnih.gov.

Isolation of this compound from Polygonum cuspidatum has been achieved using various chromatographic techniques. High-speed counter-current chromatography (HSCCC) has been successfully employed to separate and purify the compound from crude extracts nih.gov. One described method utilized a biphasic solvent system of ethyl acetate (B1210297):methanol (B129727):water (70:1:70, v/v/v) to yield high-purity this compound nih.gov.

Polygonum amplexicaule D. Don var. sinense is another member of the Polygonaceae family from which this compound has been isolated nih.govchemfaces.comnih.govmdpi.com. This traditional herb is recognized for its chemical constituents, including this particular glucoside nih.govmdpi.com.

The isolation from this plant has been documented using semi-preparative high-performance liquid chromatography (HPLC) nih.govresearchgate.net. In one study, a crude extract of the plant was subjected to HPLC with a mobile phase of methyl alcohol/water (55:45) to yield the purified compound researchgate.netresearchgate.net.

Aloe vera is a succulent plant species that is known to contain various anthraquinone (B42736) derivatives researchgate.net. While emodin itself is a known constituent of Aloe vera, the presence of this compound is also reported in the scientific literature researchgate.net.

Detailed methodologies specifically for the isolation of this compound from Aloe vera are not as extensively documented in the readily available literature as for the Polygonum species. General methods for the extraction of anthraquinones from Aloe species typically involve solvent extraction followed by chromatographic separation.

Various species of the Rheum genus, commonly known as rhubarb, are rich sources of anthraquinones and their glycosides, including this compound chemfaces.comnih.govthepharmajournal.comresearchgate.netisnff-jfb.com. Rheum palmatum is a notable example, with the compound being isolated from its roots and rhizomes (Rhei Radix Et Rhizoma) chemfaces.comnih.govresearchgate.net. Other species such as Rheum emodi also contain this glucoside nih.govphytojournal.com.

The isolation of this compound from Rheum palmatum has been achieved through methods that yield a purified anthraquinone-glycoside preparation, which includes this compound alongside others like aloe-emodin-8-O-β-d-glucoside and chrysophanol-8-O-β-d-glucoside researchgate.net. HPLC is a common analytical and preparative technique used for the separation and quantification of these compounds in Rheum species researchgate.net. For instance, a study on processed Rheum palmatum utilized HPLC with a tetrahydrofuran-1% glacial acetic acid (25:75) mobile phase for the determination of this compound researchgate.net.

Reynoutria japonica, a synonym for Polygonum cuspidatum, is a significant botanical source of this compound mdpi.comcaymanchem.comnih.gov. The compound has been isolated from both the aerial parts and rhizomes of this invasive plant species nih.govresearchgate.netmdpi.com.

A detailed isolation from the methanolic extract of the aerial parts of Reynoutria japonica involved the use of centrifugal partition chromatography (CPC) in a descending mode with a solvent system of petroleum ether:ethyl acetate:methanol:water (4:5:4:5 v/v/v/v) nih.govresearchgate.netresearchgate.net. This was followed by a subsequent purification step using preparative HPLC to obtain the compound in high purity nih.govresearchgate.net. Quantitative analysis has shown the content of emodin glucoside in the leaves of Reynoutria japonica to be 2.47 mg/g of dry weight mdpi.comresearchgate.net.

Beyond the aforementioned species, this compound has been identified in other plants. These include various species within the Rumex (docks) genus rhhz.nettodayspractitioner.com. For example, it has been isolated from Rumex nepalensis nih.gov. The bark of some Rhamnus (buckthorn) species, such as Rhamnus catharticus, is also reported to contain this compound fao.orgekb.eg. Additionally, the compound is found in plants of the Fallopia genus, which is closely related to Polygonum and Reynoutria.

| Botanical Source | Part of Plant | Reported Content of this compound |

| Reynoutria japonica Houtt. | Leaves | 2.47 mg/g dry weight mdpi.comresearchgate.net |

| Reynoutria sachalinensis | Leaves | 1.18 mg/g dry weight mdpi.comresearchgate.net |

Table 1: Reported Content of this compound in Selected Botanical Sources

| Isolation Technique | Plant Source | Solvent System/Mobile Phase | Reference |

| High-Speed Counter-Current Chromatography (HSCCC) | Polygonum cuspidatum | Ethyl acetate:methanol:water (70:1:70, v/v/v) | nih.gov |

| Semi-preparative HPLC | Polygonum amplexicaule var. sinense | Methyl alcohol/water (55:45) | researchgate.netresearchgate.net |

| HPLC | Rheum palmatum | Tetrahydrofuran-1% glacial acetic acid (25:75) | researchgate.net |

| Centrifugal Partition Chromatography (CPC) followed by preparative HPLC | Reynoutria japonica (aerial parts) | Petroleum ether:ethyl acetate:methanol:water (4:5:4:5 v/v/v/v) | nih.govresearchgate.netresearchgate.net |

Table 2: Methodologies for the Isolation and Purification of this compound

Extraction Techniques for this compound

The initial step in obtaining this compound from plant sources involves its extraction from the raw plant material. The choice of extraction technique is crucial for maximizing the yield and purity of the target compound.

Solvent-Based Extraction Approaches (e.g., Aqueous Methanol, Ethanol)

Solvent-based extraction is a fundamental technique for isolating this compound. The solubility of anthraquinone glycosides in aqueous-organic solvent mixtures makes these solvents particularly effective. nih.gov

Methanol and ethanol (B145695), often in combination with water, are commonly used solvents. For instance, a methanolic extract from the aerial parts of Reynoutria japonica has been used as a source for isolating this compound. mdpi.comnih.govresearchgate.net Similarly, 70% methanol has been employed to extract emodin from Polygonum multiflorum. fspublishers.orgresearchgate.net

The concentration of the alcohol in the aqueous solution can significantly impact the extraction efficiency. Studies on Japanese knotweed rhizomes have shown that increasing the ethanol concentration from 20% to 80% enhances the extraction of anthraquinones. mdpi.com Specifically, 75% aqueous ethanol was found to be a highly efficient solvent for this purpose. mdpi.com For the extraction of anthraquinone glycosides from cassod tree leaves, 80% (v/v) ethanol has been identified as a suitable solvent. thaiscience.info In the case of Rheum palmatum leaves, extraction with 80% ethanol for 90 minutes at 95°C has been documented. fspublishers.orgresearchgate.net

It is important to note that the stability of glycosides can be affected by extraction conditions. For example, using methanol/water mixtures in pressurized liquid extraction can lead to the hydrolytic instability of hydroxyanthraquinone glycosides, converting them to their corresponding aglycones. nih.gov

| Plant Source | Solvent System | Reference |

| Reynoutria japonica | Methanol | mdpi.comnih.govresearchgate.net |

| Polygonum multiflorum | 70% Methanol | fspublishers.orgresearchgate.net |

| Japanese Knotweed | 75% Aqueous Ethanol | mdpi.com |

| Cassod Tree Leaves | 80% (v/v) Ethanol | thaiscience.info |

| Rheum palmatum | 80% Ethanol | fspublishers.orgresearchgate.net |

Advanced Extraction Methods in Research Scale

In addition to conventional solvent-based methods, advanced extraction techniques are employed at the research level to improve efficiency and yield.

Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to facilitate the extraction of target compounds. For the extraction of 1,8-dihydroxyanthraquinones, including emodin, from plant material, ultrasound-assisted extraction in ethanol at a sample-to-solvent ratio of 1:20 (w/v) has been shown to be effective. cabidigitallibrary.org Optimal conditions were achieved by sonicating the sample at a frequency of 40 Hz and a power of 100 W for 45 minutes. cabidigitallibrary.org This method can significantly shorten the extraction time and reduce the amount of solvent required. fspublishers.org

Pressurized Liquid Extraction (PLE): PLE is another advanced method that employs elevated temperatures and pressures to enhance extraction efficiency. However, studies have shown that for hydroxyanthraquinone glycosides like this compound, PLE with methanol/water mixtures can lead to hydrolytic degradation, where the glycosides are converted to their aglycone forms. nih.gov The degree of this transformation increases with higher water concentration in the extractant, elevated temperatures, and longer extraction times. nih.gov

Chromatographic Isolation and Purification

Following extraction, chromatographic techniques are essential for the isolation and purification of this compound from the complex mixture of compounds present in the crude extract.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of this compound. mdpi.comnih.govresearchgate.netresearchgate.net Semi-preparative HPLC has been successfully used to isolate the compound from the extract of Polygonum amplexicaule D. Don var. sinense Forb. researchgate.netmdpi.com In one documented method, the components of the plant extract were separated using a mobile phase of methyl alcohol and water in a 55:45 ratio. researchgate.netmdpi.com

The purity of the isolated compound is often confirmed by analytical HPLC. For instance, a purity of 96.5% has been reported for this compound after purification. nih.gov A reversed-phase C18 column is commonly used for the chromatographic separation. nih.govresearchgate.net

| Plant Source | HPLC Type | Mobile Phase | Reference |

| Polygonum amplexicaule | Semi-preparative | Methyl alcohol/water (55:45) | researchgate.netmdpi.com |

| Reynoutria japonica | Preparative | Acetonitrile (B52724)/water gradient | nih.gov |

Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography (CPC) is an effective liquid-liquid chromatographic technique for the fractionation of plant extracts and the isolation of specific compounds. rsc.org It has been successfully applied to obtain fractions enriched in emodin glucosides from a methanolic extract of Reynoutria japonica aerial parts. mdpi.comnih.govresearchgate.net

In a specific application, CPC was operated in the descending mode with a biphasic solvent system composed of petroleum ether, ethyl acetate, methanol, and water in a volumetric ratio of 4:5:4:5. mdpi.comnih.govresearchgate.net This method allowed for the separation of emodin glucosides from other components of the extract. nih.gov

Preparative Chromatography Techniques

For obtaining highly pure this compound in sufficient quantities for bioactivity studies, a combination of chromatographic techniques is often employed. evotec.comrssl.com A common strategy involves an initial fractionation using a technique like Centrifugal Partition Chromatography, followed by a final purification step using preparative HPLC. mdpi.comnih.govresearchgate.net

This two-step approach was used to isolate this compound from Reynoutria japonica. nih.gov After the initial separation with CPC, the fractions enriched in emodin glucosides were subjected to preparative HPLC for final purification. nih.gov The separation was performed on a preparative C18 column. nih.gov This combination of techniques allows for the efficient isolation of the target compound with high purity. mdpi.comnih.govresearchgate.net

Analytical Methods for Identification and Quantification in Research Samples

Spectroscopic Methods (e.g., UV, DAD)

Spectroscopic methods, particularly those utilizing ultraviolet (UV) and Diode-Array Detection (DAD), are fundamental techniques for the detection and quantification of this compound. These methods are often coupled with chromatographic systems like High-Performance Liquid Chromatography (HPLC).

In HPLC systems, a Photodiode Array (PDA) or DAD detector can be used to scan a range of wavelengths simultaneously, allowing for the identification of compounds based on their specific UV absorbance spectra. For anthraquinones, including emodin and its glycosides, a common detection wavelength is 254 nm. researchgate.net The UV spectrum of isolated this compound serves as a reference for its identification in complex mixtures, such as plant extracts. nih.govmdpi.com The combination of retention time from the HPLC separation and the characteristic UV spectrum provides a high degree of confidence in the identification of the compound.

The quantitative analysis of this compound can be performed by creating a calibration curve with standards of known concentrations and measuring the peak area at a specific wavelength. This approach allows for the determination of the compound's concentration in unknown samples with good linearity and precision. researchgate.net

Table 1: Spectroscopic Detection Parameters for Anthraquinones

| Parameter | Value/Description | Source |

|---|---|---|

| Detector Type | Photodiode Array (PDA) / Diode-Array (DAD) | researchgate.net |

| Detection Wavelength | 254 nm | researchgate.net |

| Application | Identification and Quantification | researchgate.netnih.gov |

| Identification Basis | UV Absorbance Spectrum and Retention Time | nih.govmdpi.com |

Mass Spectrometry (LC-MS, LC-MS/MS, LC-Orbitrap-MS, DESI-HRMS, GC-MS for confirmation)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the definitive identification and sensitive quantification of this compound.

LC-MS and LC-MS/MS: Liquid Chromatography-Mass Spectrometry is widely used for analyzing this compound. In negative electrospray ionization mode (-ESI-MS), the compound is typically detected as the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 431.096. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) provides further structural confirmation by fragmenting the parent ion. The fragmentation pattern of this compound often shows a characteristic loss of the glucose moiety (162 Da), resulting in a prominent fragment ion corresponding to the emodin aglycone at m/z 269. nih.govresearchgate.net

LC-Orbitrap-MS: High-resolution mass spectrometry, such as UPLC-Q-Exactive/MS which utilizes an Orbitrap mass analyzer, allows for highly accurate mass measurements, aiding in the unambiguous identification of this compound and its metabolites. nih.govresearchgate.net A proposed fragmentation pathway for this compound under high-resolution mass spectrometry involves the initial deprotonated molecule [M-H]⁻ at m/z 431.0978. Subsequent fragmentation leads to the loss of the glucoside group to form the ion at m/z 269.0454. researchgate.net Further fragmentation of the emodin structure can occur, for instance, through the loss of a CO₂ fragment, producing an ion at m/z 225.0536. researchgate.net

These advanced MS techniques are essential for toxicokinetic studies, allowing for the detection and quantification of the parent compound and its metabolites, such as aloe-emodin-8-O-β-D-glucoside, emodin, and aloe-emodin (B1665711), in biological samples like plasma. nih.gov

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Application | Source |

|---|---|---|---|---|---|

| LC-MS/MS | Negative ESI | 431.096 [M-H]⁻ | 269 (Emodin aglycone) | Structural Confirmation | researchgate.netnih.gov |

| LC-Orbitrap-MS | Negative ESI | 431.0978 [M-H]⁻ | 269.0454, 225.0536 | High-Resolution Identification, Fragmentation Pathway Analysis | researchgate.net |

| UPLC-Q-TOF-MS | Not Specified | Parent Compound | Metabolites (e.g., aloe-emodin-8-O-β-D-glucoside, emodin) | Toxicokinetic Studies | nih.gov |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a robust and efficient planar chromatographic technique used for the separation and quantification of compounds in complex mixtures. nih.gov It offers advantages such as parallel analysis of multiple samples, minimal sample preparation, and low solvent consumption. sciencepub.net

For the analysis of anthraquinones, HPTLC methods are developed using specific stationary phases (e.g., silica gel 60F254 plates) and optimized mobile phases to achieve good separation. niscpr.res.in After development, the plate is scanned using a densitometer at a specific wavelength, often in the UV range (e.g., 353 nm), to quantify the separated compounds. niscpr.res.in The identification is based on the retention factor (Rf) value and comparison with a standard. For instance, in one HPTLC system, the aglycone emodin was observed at an Rf of 0.55. researchgate.net

HPTLC methods can be validated according to ICH guidelines for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, ensuring the reliability of the quantitative data. niscpr.res.in This makes HPTLC a suitable tool for the quality control of herbal products containing this compound. nih.gov

Table 3: HPTLC Method Parameters (Illustrative Example for Related Compounds)

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Silica gel 60F254 aluminum plates | niscpr.res.in |

| Mobile Phase | Optimized solvent mixtures (e.g., Toluene:Ethyl Acetate:Formic Acid) | niscpr.res.in |

| Detection | Densitometric scanning (e.g., at 353 nm) | niscpr.res.in |

| Identification | Based on Retention Factor (Rf) value | researchgate.net |

| Validation | Performed for linearity, LOD, LOQ, precision, and accuracy | niscpr.res.in |

Spectrophotometric Methods for Mechanistic Studies (e.g., SOD, MDA)

In mechanistic studies investigating the biological activities of this compound, spectrophotometric methods are commonly used to assess its effects on specific biomarkers. For example, to evaluate its antioxidant activity, assays for Superoxide (B77818) Dismutase (SOD) activity and Malondialdehyde (MDA) levels are employed.

Superoxide Dismutase (SOD) Activity: SOD is a crucial antioxidant enzyme that catalyzes the dismutation of superoxide radicals. Its activity can be measured using spectrophotometric assays, often based on the inhibition of a reaction that produces a colored product. An increase in SOD activity in tissues treated with this compound suggests an enhancement of the endogenous antioxidant defense system. chemfaces.com

Malondialdehyde (MDA) Level: MDA is a product of lipid peroxidation and a widely used marker of oxidative stress. Its level can be quantified spectrophotometrically, typically through its reaction with thiobarbituric acid (TBA) to form a colored adduct. A decrease in MDA levels following treatment with this compound indicates an inhibition of lipid peroxidation and a protective effect against oxidative damage. chemfaces.com

Research has shown that treatment with this compound can lead to a dose-dependent increase in SOD activity and a decrease in MDA levels in brain tissue, demonstrating its neuroprotective effects are mediated, at least in part, through its antioxidative properties. chemfaces.com

Table 4: Spectrophotometric Assays for Mechanistic Studies

| Assay | Biomarker | Principle | Finding with this compound | Source |

|---|---|---|---|---|

| SOD Assay | Superoxide Dismutase (SOD) | Measures the activity of the antioxidant enzyme SOD. | Increased SOD activity in brain tissue. | chemfaces.com |

| MDA Assay | Malondialdehyde (MDA) | Measures the level of lipid peroxidation. | Decreased MDA level in brain tissue. | chemfaces.com |

Biosynthesis and Metabolic Pathways

Overview of Anthraquinone (B42736) Biosynthesis

Anthraquinones in higher plants are primarily synthesized through two major pathways: the polyketide pathway and the chorismate/o-succinylbenzoic acid pathway. researchgate.netresearchgate.net The polyketide pathway is prevalent in families such as Leguminosae, Rhamnaceae, and Polygonaceae. researchgate.net This pathway commences with one unit of acetyl-CoA and seven units of malonyl-CoA, which undergo successive decarboxylative condensations to form a linear octaketide chain. researchgate.netd-nb.info This chain then undergoes cyclization and decarboxylation reactions, leading to the formation of the core anthraquinone structure. d-nb.info

Recent genomic, transcriptomic, metabolomic, and biochemical studies have provided deeper insights into this process. For instance, in Senna tora, a chalcone (B49325) synthase-like (CHS-L) gene has been identified as a key player in anthraquinone biosynthesis. d-nb.info Type III polyketide synthase (PKS) enzymes are responsible for catalyzing the formation of the octaketide chain. d-nb.info This is followed by cyclization, potentially mediated by polyketide cyclase (PKC), to form the characteristic three-ring structure of anthraquinones. plos.org

The alternative chorismate/o-succinylbenzoic acid pathway is predominantly found in the Rubiaceae family. researchgate.net In this pathway, rings A and B of the anthraquinone skeleton are derived from shikimic acid and α-ketoglutarate via o-succinylbenzoate, while ring C originates from the mevalonate (B85504) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which provides isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.netbiorxiv.org

Glycosylation of Emodin (B1671224) to Emodin-8-beta-D-glucoside

The final step in the biosynthesis of many bioactive plant compounds, including this compound, is glycosylation. This process, which involves the attachment of a sugar moiety to the aglycone (in this case, emodin), significantly impacts the compound's solubility, stability, and bioavailability. researchgate.net

Role of UDP-Glycosyltransferases (UGTs)

The enzymatic transfer of a glycosyl group is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). researchgate.net These enzymes utilize an activated sugar donor, most commonly UDP-glucose (UDP-Glc), to glycosylate a wide array of acceptor molecules. acs.org UGTs belong to the GT1 family and are characterized by a GT-B fold with two distinct domains. researchgate.net The C-terminal domain contains a conserved motif known as the plant secondary product glycosyltransferase (PSPG) box, which is responsible for binding the UDP-sugar donor. researchgate.net

In the context of emodin glycosylation, several UGTs have been identified and characterized. For example, studies in Rheum palmatum have identified four novel UGTs—RpUGT8, RpUGT12, RpUGT19, and RpUGT26—that are responsible for anthraquinone glycosylation, leading to the formation of compounds like emodin-6-O-β-d-glucoside. nih.gov Similarly, in Tartary buckwheat (Fagopyrum tataricum), FtUGT73BE5 has been shown to catalyze the glucosylation of emodin. researchgate.netnih.gov Research in Polygonum cuspidatum has identified PcUGT73BF6 as an emodin glycosyltransferase that regioselectively forms emodin 6-O-glucoside and exhibits promiscuity towards different sugar donors, with a preference for UDP-Glc. acs.org

Enzymatic Mechanisms of Glucosyl Transfer

The transfer of the glucosyl moiety from UDP-glucose to the emodin acceptor is a precise enzymatic reaction. Inverting glycosyltransferases, a class to which many UGTs belong, typically employ a direct displacement SN2-like mechanism. researchgate.netacs.org This reaction involves a catalytic base within the enzyme's active site that facilitates the nucleophilic attack of a hydroxyl group on the acceptor molecule (emodin) onto the anomeric carbon of the UDP-sugar. buffalo.edu

The regioselectivity of glycosylation, determining which hydroxyl group on the emodin molecule is glycosylated, is a key feature of UGTs. This specificity is dictated by the architecture of the enzyme's active site and the precise positioning of the acceptor substrate. Molecular docking and site-directed mutagenesis studies have been instrumental in identifying critical amino acid residues that determine the catalytic activity and substrate specificity of these enzymes. acs.orgnih.gov For instance, a flexible loop near the glycosyl moiety has been implicated in determining sugar donor preference. acs.org

Genetic and Transcriptomic Studies Related to Biosynthesis

Advances in genomics and transcriptomics have significantly accelerated the discovery and characterization of genes involved in the biosynthesis of this compound and other anthraquinones. Genome-wide analysis of the Senna tora genome led to the identification of a lineage-specific expansion of a chalcone synthase-like (CHS-L) gene family, which was subsequently linked to anthraquinone biosynthesis. d-nb.info

Transcriptome analysis of different tissues and developmental stages in plants like Senna tora and Rheum species has revealed differential expression of genes involved in the anthraquinone biosynthetic pathway. plos.orgnih.gov For example, in Senna tora, the expression of genes in the anthraquinone pathway was found to vary depending on the tissue and the developmental stage of the seeds, with a higher accumulation of anthraquinone compounds in late-stage seeds. plos.org A combined transcriptomic and metabolomic approach in two Rheum species identified 17 differentially expressed genes associated with the anthraquinone biosynthetic pathway and validated their contribution to anthraquinone production. nih.gov Furthermore, genome-wide analyses in Tartary buckwheat have successfully identified a glucosyltransferase, FtUGT73BE5, involved in the biosynthesis of rutin (B1680289) and emodin glucoside. researchgate.netnih.gov

Biotransformation and Analogue Formation (e.g., Hydroxylation, Glucuronidation)

Once formed, this compound can undergo further metabolic transformations, both in the plant and in other organisms that ingest it. These biotransformation reactions, which include hydroxylation and glucuronidation, can alter the compound's biological activity and excretion profile.

In vivo studies in rats have shown that after oral administration, this compound can be metabolized into several other compounds, including its aglycone, emodin, as well as aloe-emodin (B1665711) and hydroxyemodin. nih.govresearchgate.net The disappearance of emodin at high doses suggests a potential shift in its metabolic pathway. nih.govresearchgate.net

In vitro studies using liver microsomes from various species, including humans, have identified hydroxylation and glucuronidation as two major metabolic pathways for anthraquinones. faxebibliotek.dk The substitution pattern on the anthraquinone ring plays a crucial role in determining the regioselectivity of hydroxylation. faxebibliotek.dk For emodin, phase I oxidation reactions, such as hydroxylation, and phase II conjugation reactions, such as glucuronidation, are significant metabolic routes. researchgate.net For instance, emodin can be metabolized to ω-hydroxyemodin, 2-hydroxyemodin, and 5-hydroxyemodin. acs.org Glucuronidation of emodin-8-O-β-D-glucoside has been identified as a main metabolic pathway in human and dog liver microsomes. faxebibliotek.dk The primary glucuronidation product of emodin in liver microsomes has been identified as emodin 3-O-β-D-glucuronide. researchgate.net

The following table provides a summary of key enzymes and their roles in the biosynthesis and metabolism of this compound.

| Enzyme Class | Specific Enzyme Example | Organism/System | Role |

| Polyketide Synthase | Chalcone Synthase-Like (CHS-L) | Senna tora | Catalyzes the formation of the octaketide precursor to the anthraquinone core. d-nb.info |

| UDP-Glycosyltransferase | FtUGT73BE5 | Fagopyrum tataricum (Tartary Buckwheat) | Catalyzes the glucosylation of emodin. researchgate.netnih.gov |

| UDP-Glycosyltransferase | RpUGT8, RpUGT12, RpUGT19, RpUGT26 | Rheum palmatum | Responsible for the glycosylation of anthraquinones. nih.gov |

| UDP-Glycosyltransferase | PcUGT73BF6 | Polygonum cuspidatum | Regioselectively forms emodin 6-O-glucoside. acs.org |

| Cytochrome P450 | CYP1A2, CYP2C19, CYP3A4 | Human Liver Microsomes | Oxidize emodin to its hydroxylated metabolites. acs.org |

Pharmacological Activities and Mechanisms of Action: in Vitro and in Vivo Animal Models

Neuroprotective Activities

Emodin-8-beta-D-glucoside has been shown to exert protective effects on the nervous system in both in vivo animal models and in vitro cell cultures. nih.govresearchgate.net These activities are attributed to its ability to counteract several pathological processes involved in neuronal damage.

In animal models of stroke, specifically focal cerebral ischemia-reperfusion injury, this compound has shown significant neuroprotective capabilities. nih.govresearchgate.net Studies using male Wistar rats demonstrated that treatment with the compound led to a dose-dependent reduction in the neurological deficit score and a decrease in the cerebral infarction area. nih.govnih.govmdpi.com This suggests that the compound can alleviate the brain damage caused by the restoration of blood flow after an ischemic event. researchgate.net

Table 1: Effects of this compound on Cerebral Ischemia-Reperfusion Injury in Rats

| Parameter | Effect | Citation |

|---|---|---|

| Neurological Deficit Score | Reduced in a dose-dependent manner | nih.govnih.govmdpi.com |

Excessive glutamate (B1630785), an excitatory neurotransmitter, can lead to neuronal death, a phenomenon known as excitotoxicity, which is a key factor in ischemic brain injury. researchgate.netnih.gov this compound has been found to directly inhibit neuronal damage induced by glutamate. nih.govnih.govmdpi.com This protective effect was observed in in vitro experiments using cultured cortical cells from fetal rats exposed to high levels of glutamate. nih.gov The compound's ability to counter glutamate neurotoxicity is a crucial aspect of its neuroprotective profile. researchgate.netmdpi.com

A primary mechanism behind the neuroprotective effects of this compound is its potent antioxidative activity. nih.govresearchgate.net Oxidative stress plays a significant role in the pathology of cerebral ischemia-reperfusion injury. Treatment with the compound has been shown to bolster the brain's antioxidant defense systems. Specifically, it increases the activity of Superoxide (B77818) Dismutase (SOD), a critical antioxidant enzyme, and enhances the total antioxidative capability of the brain tissue. nih.govnih.govmdpi.com Concurrently, it decreases the levels of Malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage. nih.govnih.govmdpi.com These effects were observed to be dose-dependent in rat models. nih.gov

Table 2: Antioxidative Effects of this compound in Brain Tissue

| Biomarker | Effect | Mechanism | Citation |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Increased activity | Enhancement of endogenous antioxidant defense | nih.govnih.govmdpi.com |

| Malondialdehyde (MDA) | Decreased level | Reduction of lipid peroxidation | nih.govnih.govmdpi.com |

For a compound to exert a direct effect on the central nervous system, it must be able to cross the blood-brain barrier (BBB). Studies have confirmed that this compound can penetrate the BBB and distribute within the brain tissue. nih.govresearchgate.netnih.govmdpi.com This characteristic is crucial for its therapeutic potential in neurological disorders, as it allows the compound to reach its target sites within the brain. nih.govmdpi.com

Osteoblast Proliferation and Differentiation Modulation

Beyond its neuroprotective roles, this compound has been investigated for its effects on bone cells, specifically osteoblasts, which are responsible for bone formation.

In vitro studies using the MC3T3-E1 osteoblastic cell line have shown that this compound (EG) can directly stimulate the proliferation and differentiation of these bone-forming cells. scispace.commdpi.comnih.govresearchgate.net The compound significantly promoted cell proliferation at concentrations ranging from 0.1 to 100 ng/mL. nih.govresearchgate.net Furthermore, it was found to influence the cell cycle, increasing the proportion of cells in the S-phase (the DNA synthesis phase) from 16.34% to 32.16%. scispace.comnih.govresearchgate.net This indicates that the compound actively encourages the division of osteoblastic cells, a key step in bone formation. nih.gov The research suggests that this compound may contribute to the healing of bone injuries by directly stimulating osteoblast activity. scispace.comresearchgate.net

Table 3: Effect of this compound on MC3T3-E1 Osteoblastic Cells

| Parameter | Effective Concentration | Observed Effect | Citation |

|---|---|---|---|

| Cell Proliferation | 0.1–100 ng/mL | Significantly promoted cell growth | scispace.comnih.govresearchgate.net |

| Cell Cycle | Not specified | Increased cell proportion in S-phase (16.34% to 32.16%) | scispace.comnih.govresearchgate.net |

Promotion of Osteoblast Differentiation

In vitro studies have shown that this compound plays a role in the differentiation of osteoblasts, the cells responsible for new bone formation. A key indicator of osteoblast differentiation is the expression of alkaline phosphatase (ALP), an enzyme crucial for bone mineralization.

Research conducted on the osteoblastic MC3T3-E1 cell line revealed that this compound significantly increased ALP expression at concentrations ranging from 0.1 to 100 ng/mL. nih.govnih.gov This suggests that the compound can induce cellular differentiation in these bone-forming cells. nih.govnih.gov Furthermore, the compound was found to promote the proliferation of these cells, with concentrations between 0.1 and 100 ng/mL notably increasing the proportion of cells in the S-phase of the cell cycle, from 16.34% to 32.16%. nih.govnih.gov

Table 1: Effect of this compound on Osteoblastic MC3T3-E1 Cells

| Concentration Range | Observed Effect | Reference |

|---|---|---|

| 0.1–100 ng/mL | Increased Alkaline Phosphatase (ALP) expression | nih.govnih.gov |

| 0.1–100 ng/mL | Promoted cell proliferation | nih.govnih.gov |

| Not specified | Increased cell proportion in S-phase (from 16.34% to 32.16%) | nih.govnih.gov |

Anti-inflammatory Effects on Osteoblasts

Inflammation can negatively impact bone health by stimulating bone resorption. Prostaglandin E2 (PGE2) is a key inflammatory mediator that can be stimulated by agents like tumor necrosis factor-alpha (TNF-α), leading to increased bone breakdown. nih.gov

This compound has demonstrated anti-inflammatory effects on osteoblasts by inhibiting the production of PGE2. nih.govnih.gov In studies using MC3T3-E1 cells, treatment with TNF-α led to an increase in PGE2 expression. However, the addition of this compound at concentrations between 10 and 100 ng/mL significantly inhibited this TNF-α-induced PGE2 production. nih.govnih.gov This suggests that the compound may help to mitigate inflammatory processes that affect bone tissue. nih.gov

Anticancer Activities (Cellular and Preclinical Animal Studies)

This compound has been investigated for its potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth and viability of various cancer cell lines. researchgate.netnih.gov

Antiproliferative Effects on Neuroblastoma Cell Lines (SK-N-AS)

Research has shown that this compound exhibits antiproliferative effects against the human neuroblastoma cell line SK-N-AS. researchgate.net The compound was found to inhibit the proliferation of these cancer cells in a dose-dependent manner. researchgate.net The half-maximal inhibitory concentration (IC50) for this compound in SK-N-AS cells was determined to be 108.7 µM. nih.gov

Cytotoxic Effects on Glioblastoma Cell Lines (T98G, C6)

The cytotoxic potential of this compound has been evaluated against glioblastoma cell lines. Studies have demonstrated its dose-dependent inhibitory effect on the viability of T98G human glioblastoma and C6 mouse glioblastoma cells. researchgate.net The cytotoxic activity was confirmed through assays that measure ATP production, indicating that the compound interferes with the metabolic activity of the cancer cells. researchgate.net The IC50 values were established at 61.24 µM for T98G cells and 52.67 µM for C6 cells, with the highest activity observed against the C6 cell line. nih.gov

Table 2: Cytotoxic and Antiproliferative Activity of this compound on Nervous System Tumor Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|

| SK-N-AS | Neuroblastoma | 108.7 µM | nih.gov |

| T98G | Human Glioblastoma | 61.24 µM | nih.gov |

| C6 | Mouse Glioblastoma | 52.67 µM | nih.gov |

Antitumor Activity in Ovarian Cancer Cell Models

The antitumor properties of this compound extend to ovarian cancer. Research has indicated that the compound inhibits proliferation and promotes apoptosis in SKOV3 human ovarian cancer cells. This pro-apoptotic effect was associated with the downregulation of Bcl-2 (B-cell lymphoma 2) expression and the upregulation of Bax protein expression, along with an increase in the activity of caspases 3 and 9.

Synergistic Effects with Chemotherapeutic Agents in Breast Cancer Models

While the aglycone form, emodin (B1671224), has been studied for its synergistic effects with various chemotherapeutic agents in breast cancer models nih.gov, a comprehensive review of the scientific literature did not yield specific studies detailing the synergistic effects of this compound with chemotherapeutic agents in breast cancer models.

Anti-inflammatory and Immunomodulatory Effects

This compound demonstrates complex immunomodulatory activities, influencing the production of inflammatory mediators and the signaling pathways that govern inflammatory responses.

Modulation of Inflammatory Cytokines (e.g., TNF-α, PGE2, IL-1β, IL-10)

This compound (E8G) has been shown to possess immunomodulatory effects, particularly in its interaction with macrophages. In studies using murine macrophage RAW264.7 cells, E8G induced the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govresearchgate.net Specifically, at a concentration of 20 μM, E8G was found to be more effective at inducing TNF-α and IL-6 secretion than its aglycone form, emodin. nih.govresearchgate.net This suggests a significant immune-enhancing effect on macrophages. researchgate.netmdpi.com

In contrast, the aglycone emodin has been reported to reduce levels of TNF-α and IL-6 in plasma and inhibit the production of Prostaglandin E2 (PGE2) in synovial tissue. nih.govscienceopen.com Research on an analogue, emodin-8-O-glucuronic acid, in lipopolysaccharide (LPS)-stimulated Raw 264.7 cells, showed a decrease in the expression levels of TNF-α, Interleukin-1 beta (IL-1β), and Interleukin-10 (IL-10). researchgate.net Another study found that this compound could inhibit PGE2 production induced by TNF-α in osteoblasts at concentrations between 10-100 ng/mL. researchgate.net

| Compound | Cytokine/Mediator | Effect | Cell/Model System | Reference |

|---|---|---|---|---|

| This compound (E8G) | TNF-α | Induces secretion | Murine Macrophage RAW264.7 cells | nih.govresearchgate.netmdpi.com |

| This compound (E8G) | IL-6 | Induces secretion | Murine Macrophage RAW264.7 cells | nih.govresearchgate.netmdpi.com |

| This compound | PGE2 | Inhibits production induced by TNF-α | MC3T3-E1 osteoblasts | researchgate.net |

| Emodin (aglycone) | TNF-α, IL-6, PGE2 | Reduces levels/production | In vivo (plasma, synovial tissue) | nih.govscienceopen.com |

| Emodin-8-O-glucuronic acid (analogue) | TNF-α, IL-1β, IL-10 | Decreases expression | LPS-stimulated Raw 264.7 cells | researchgate.net |

Inhibition of Key Inflammatory Pathways (e.g., NF-κB, HSP70 for analogues)

The mechanism behind the immunomodulatory effects of this compound involves the activation of specific signaling pathways. Research indicates that E8G stimulates macrophages through the upregulation of the TLR-2/MAPK/NF-κB signaling pathway. nih.govmdpi.com This activation leads to the enhanced secretion of pro-inflammatory cytokines. nih.govresearchgate.net The nuclear translocation of Nuclear Factor-kappa B (NF-κB) was substantially increased upon treatment with E8G. nih.govresearchgate.net This activity contrasts with its aglycone, emodin, which is known to inhibit the NF-κB pathway, thereby reducing inflammation. mdpi.comsemanticscholar.orgnih.gov

Furthermore, studies involving an analogue, emodin-8-O-glucuronic acid, have explored its relationship with Heat Shock Protein 70 (HSP70). In LPS-stimulated cells, the knockdown of HSP70 was found to eliminate the decreased expression of inflammatory cytokines that was induced by the emodin analogue, suggesting a role for this chaperone protein in its anti-inflammatory mechanism. researchgate.net

Enzyme Inhibition and Molecular Targeting

This compound also functions as an inhibitor of several key enzymes and demonstrates the ability to target specific molecular pathways involved in various cellular processes.

Inhibition of Aldose Reductase Activity

This compound has been identified as an inhibitor of aldose reductase. It exhibits moderate inhibitory activity against rat lens aldose reductase, with a reported half-maximal inhibitory concentration (IC50) of 14.4 μM. medchemexpress.comcaymanchem.com Aldose reductase is an enzyme implicated in the pathogenesis of diabetic complications, and its inhibition is a target for therapeutic intervention. researchgate.net

Inhibition of DNA Topoisomerase II Activity

This compound also demonstrates inhibitory effects on DNA topoisomerase II, an essential enzyme that alters the topology of DNA and is critical for cell replication. medchemexpress.comcaymanchem.comembopress.org this compound was found to inhibit human DNA topoisomerase II with an IC50 value of 66 μM in cell-free assays. medchemexpress.comcaymanchem.com

MAPK Pathway Inhibition

The interaction of this compound with the Mitogen-Activated Protein Kinase (MAPK) pathway is complex. One report identifies it as a potent inhibitor of MAPK, with an inhibition constant (Ki) of 430.14 pM. medchemexpress.com However, other research shows that in the context of macrophage activation, E8G significantly increases the phosphorylation of MAPKs, specifically JNK and p38, as part of the TLR-2/MAPK/NF-κB signaling cascade. nih.gov This suggests that the effect of this compound on the MAPK pathway may be context-dependent, potentially leading to either inhibition or activation depending on the specific cellular environment and signaling cascade involved. The parent compound, emodin, has been shown to attenuate the phosphorylation of MAPKs, contributing to its anti-inflammatory effects. nih.gov

| Target Enzyme/Pathway | Compound | Activity | IC50/Ki Value | Reference |

|---|---|---|---|---|

| Aldose Reductase (rat lens) | This compound | Inhibition | 14.4 μM | medchemexpress.comcaymanchem.com |

| DNA Topoisomerase II (human) | This compound | Inhibition | 66 μM | medchemexpress.comcaymanchem.com |

| MAPK | This compound | Inhibition | 430.14 pM (Ki) | medchemexpress.com |

| MAPK (JNK, p38) | This compound | Activation (Phosphorylation) | Not applicable | nih.gov |

Modulation of SIK3/mTOR/Akt Pathway (as observed for related compounds)

While direct studies on this compound's interaction with the Salt-Inducible Kinase 3 (SIK3) pathway are not extensively documented, research on its aglycone, emodin, provides insight into the modulation of the related and critical mTOR/Akt signaling cascade. The PI3K/Akt/mTOR pathway is a central regulator of cellular processes including growth, proliferation, survival, and protein synthesis. nih.govmdpi.com Dysregulation of this pathway is implicated in various pathologies, including cancer and fibrotic diseases. nih.gov

Studies on emodin have demonstrated its ability to influence the AMPK/mTOR signaling pathway. In a rat model of diabetic nephropathy, emodin was shown to enhance autophagy in podocytes by activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR). nih.govresearchgate.net This modulation helps to alleviate renal damage and podocyte injury. nih.gov The activation of AMPK, a key cellular energy sensor, can lead to the inhibition of mTOR, which in turn promotes autophagy—a cellular recycling process that is crucial for removing damaged components and maintaining cellular homeostasis. researchgate.net By enhancing this process, emodin helps protect renal cells from damage. nih.govresearchgate.net Emodin's regulatory action on the mTOR pathway suggests a potential therapeutic application in diseases where this pathway is overactive. nih.govfrontiersin.org

Anti-Fibrotic Activities

The anti-fibrotic properties of related compounds, particularly emodin, have been investigated, showing promising results in preclinical models. Fibrosis, the excessive accumulation of extracellular matrix components, is a hallmark of chronic diseases and can lead to organ failure. Emodin has been shown to exhibit anti-fibrotic effects in various organs, including the kidneys and heart. frontiersin.orgnih.gov

Amelioration of Renal Fibrosis in Animal Models

The efficacy of emodin in mitigating renal fibrosis has been demonstrated in established animal models. The unilateral ureteral obstruction (UUO) model is a widely used method to induce renal interstitial fibrosis. nih.govresearchgate.net In UUO rat and mouse models, treatment with emodin has been shown to significantly relieve renal histopathological lesions and reduce the expression of fibrosis biomarkers. frontiersin.orgnih.govresearchgate.net

In one study using a UUO rat model, emodin treatment improved kidney histopathology and downregulated proteins associated with fibrosis. nih.gov The mechanism behind this effect was linked to the regulation of mitochondrial homeostasis through the upregulation of PGC-1α, a key regulator of mitochondrial biogenesis. nih.gov By improving mitochondrial function, emodin helps to inhibit the progression of renal fibrosis. nih.govresearchgate.net

Another study in a UUO mouse model found that emodin attenuated renal tissue inflammation and fibrosis by regulating the miR-490-3p/HMGA2 axis. frontiersin.org This research highlights emodin's ability to modulate microRNAs involved in the fibrotic process, thereby exerting its nephroprotective effects. frontiersin.org Furthermore, in a rat model of diabetic nephropathy, emodin alleviated renal fibrosis by enhancing autophagy and suppressing apoptosis in podocytes through the AMPK/mTOR signaling pathway. nih.gov

The collective findings from these animal studies underscore the potent anti-fibrotic activity of emodin in the context of chronic kidney disease.

Table 1: Effects of Emodin on Renal Fibrosis in Animal Models

| Animal Model | Key Findings | Mechanism of Action |

|---|---|---|

| Unilateral Ureteral Obstruction (UUO) Rats | Significantly relieved histopathological lesions; Decreased expression of fibrosis biomarkers. nih.govresearchgate.net | Improved mitochondrial homeostasis via upregulation of PGC-1α. nih.gov |

| Unilateral Ureteral Obstruction (UUO) Mice | Attenuated renal tissue inflammation and fibrosis; Reduced renal pathological damage. frontiersin.org | Regulated the miR-490-3p/HMGA2 axis. frontiersin.org |

Table of Compounds

| Compound Name |

|---|

| Emodin |

Structure Activity Relationship Sar and Derivatization Studies

Impact of Glycosylation on Biological Activities

Glycosylation, the attachment of a sugar moiety to an aglycone, can significantly alter the physicochemical and biological properties of a molecule. In the case of emodin (B1671224), the addition of a glucose molecule at the C-8 position to form Emodin-8-beta-D-glucoside has profound effects on its activity and disposition in biological systems.

The presence of the β-D-glucoside moiety at the 8-position of emodin modulates its biological activity. While free anthraquinone (B42736) aglycones like emodin possess therapeutic properties, their glycosidic forms are often considered key active components due to enhanced solubility and altered biological interactions. mdpi.com The sugar moiety is not merely a passive carrier but can be essential for the molecule's transit to its site of action, particularly in the large intestine. uomus.edu.iquomustansiriyah.edu.iqblogspot.com

Research has shown that glycosylation can enhance the aqueous solubility of anthraquinones while retaining their biological activities. mdpi.com However, the specific impact on potency can vary depending on the biological endpoint being assessed. For instance, in terms of anticancer activity, both emodin and its glycoside have demonstrated efficacy, though with differing potencies. One study found that Emodin-8-O-glucoside inhibited the viability of various cancer cell lines, with IC50 values of 108.7 µM for SK-N-AS neuroblastoma, 61.24 µM for T98G human glioblastoma, and 52.67 µM for C6 mouse glioblastoma cells. nih.gov In comparison, the aglycone emodin has shown IC50 values in the lower micromolar range against other cancer cell lines, suggesting that in some contexts, the aglycone may be more potent. nih.gov For example, emodin inhibited the proliferation of HK-2 cells with an IC50 value of 130.65 µM. nih.gov

Conversely, in some biological systems, the glycoside exhibits superior activity. For example, aloe-emodin-8-O-glycoside has been shown to be effective in enhancing glucose transport and its conversion into glycogen, even in the absence of insulin (B600854). nih.gov This suggests that the glucose moiety may play a direct role in certain biological activities.

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| This compound | SK-N-AS (Neuroblastoma) | 108.7 µM | nih.gov |

| This compound | T98G (Glioblastoma) | 61.24 µM | nih.gov |

| This compound | C6 (Glioblastoma) | 52.67 µM | nih.gov |

| Emodin | HK-2 (Kidney) | 130.65 µM | nih.gov |

A significant challenge with emodin as a therapeutic agent is its low bioavailability, largely due to extensive glucuronidation in the liver and intestines. nih.gov Glycosylation at the C-8 position in this compound alters its pharmacokinetic profile.

Studies in rat models have begun to elucidate the toxicokinetics of this compound. Following oral administration, the parent compound and its metabolites, including emodin, aloe-emodin (B1665711), and hydroxyemodin, can be detected in the plasma. The time to reach maximum concentration (Tmax) for the glucoside and its metabolites is generally less than 6 hours. Interestingly, with increasing doses, the in vivo residence time of this compound is prolonged. nih.gov

One of the notable findings is the ability of this compound to cross the blood-brain barrier, a critical property for compounds targeting central nervous system disorders. nih.govmedchemexpress.com This characteristic has been observed in in vivo models, where it has shown neuroprotective effects. nih.govmedchemexpress.com The presence of the glucose moiety may facilitate transport across this biological barrier.

The metabolism of this compound is complex, with evidence suggesting that at higher doses, the metabolic pathway may shift, as indicated by the disappearance of certain metabolites like aloe-emodin-8-O-β-D-glucoside and emodin. nih.gov This suggests that the glycosidic bond is likely cleaved in vivo, releasing the aglycone, which then undergoes further metabolism.

| Parameter | Observation | Reference |

|---|---|---|

| Time to Maximum Concentration (Tmax) | < 6 hours for the parent compound and metabolites | nih.gov |

| In vivo Residence Time | Prolonged with increasing dose | nih.gov |

| Metabolites Detected in Plasma | Emodin, aloe-emodin, hydroxyemodin, aloe-emodin-8-O-β-D-glucoside | nih.gov |

| Blood-Brain Barrier Penetration | Observed in vivo | nih.govmedchemexpress.com |

Chemical Modification and Analog Synthesis for Research

To improve the therapeutic index of this compound, researchers are exploring various chemical modifications and the synthesis of novel analogs. These studies aim to enhance potency, selectivity, and pharmacokinetic properties.

While much of the derivatization research has focused on the emodin aglycone, the principles can be extended to its glycoside. Common strategies involve the modification of the hydroxyl groups of the aglycone or the sugar moiety. For the aglycone portion, acetylation and alkylation are common methods. fspublishers.org For instance, the reaction of emodin with acetic anhydride (B1165640) leads to triacetyl-emodin. fspublishers.org Such modifications could potentially be applied to this compound, although the reactivity of the hydroxyl groups on the glucose unit would need to be considered and potentially protected.

Another approach is the enzymatic modification of the sugar moiety. Glycosyltransferases can be used to synthesize novel O-glucoside derivatives. mdpi.com This biocatalytic approach allows for the introduction of different sugar units, creating a library of analogs for biological screening.

The synthesis and biological evaluation of a wide range of anthraquinone glycoside analogs have provided valuable insights into their SAR. For example, the synthesis of anthraquinonyl glucosaminosides has been used to model the action of anthracycline antibiotics. researchgate.net These studies have revealed that the number and position of hydroxyl groups on the anthraquinone nucleus significantly influence activities such as superoxide (B77818) generation and DNA binding. researchgate.net

Furthermore, microbial synthesis has been employed to create non-natural anthraquinone glucosides with enhanced antiproliferative properties. mdpi.com By expressing versatile glycosyltransferases in microbial hosts, various anthraquinone aglycones can be converted into their corresponding glucosides, which can then be tested for improved biological activity.

The biological activity of anthraquinone glycosides is intricately linked to the presence and positioning of specific functional groups. The sugar moiety is crucial for the pharmacological activity of many anthracyclines, as it interacts with the minor groove of DNA and topoisomerase II. researchgate.net Modifications to the sugar can therefore significantly impact antitumor potency. researchgate.net

The hydroxyl groups on the anthraquinone core are also critical. Their presence and location influence activities such as superoxide generation and antibacterial effects. researchgate.net For instance, the 1,8-dihydroxy pattern on the anthraquinone nucleus generates significantly less superoxide than the 1,4-dihydroxy pattern. researchgate.net Hydroxyl substitution is also important for stabilizing the complex formed between anthraquinones and DNA and is often required for antibacterial activity against Gram-positive bacteria. researchgate.net The polarity of the substituents on the anthraquinone ring is also directly related to its antimicrobial activity, with stronger polarity generally leading to more potent effects.

Future Research Directions and Translational Perspectives Preclinical

Deeper Elucidaion of Molecular Signaling Pathways

While initial studies have begun to shed light on the mechanisms of Emodin-8-beta-D-glucoside, a more profound understanding of its interaction with cellular signaling cascades is required. Transcriptome analysis of human colorectal cancer cells treated with the compound has revealed that the p53 signaling pathway is significantly enriched, and the compound is known to suppress cancer cell proliferation via the p21-CDKs-Rb axis. nih.gov Future investigations should expand upon these findings.

A primary focus should be to determine if this compound modulates the same signaling pathways as its aglycone, emodin (B1671224), and how the presence of the glucose moiety influences this activity. Emodin is known to interact with numerous critical pathways, including PI3K/AKT, NF-κB, and MAPK. researchgate.netmdpi.com Preclinical studies should, therefore, systematically investigate the effect of this compound on these pathways in various cell models. For instance, research suggests a potential link to the Toll-like receptor 2 (TLR-2) and the phosphorylation of MAPKs like JNK and p38, which warrants further validation. researchgate.net A comparative analysis of the signaling effects of the glucoside versus its aglycone would be invaluable in dissecting the specific role of the glycosylation.

Table 1: Key Signaling Pathways for Future Investigation

| Pathway | Known Association with Emodin (Aglycone) | Evidence for this compound | Proposed Future Research |

|---|---|---|---|

| p53 / p21-CDKs-Rb | Yes | Yes, demonstrated to suppress cancer cell proliferation via this axis. nih.gov | Investigate upstream regulators of p53 and downstream targets of the Rb protein. |

| MAPK (JNK, p38, ERK) | Yes | Preliminary evidence suggests modulation of JNK and p38 phosphorylation. researchgate.net | Confirm and quantify effects on all major MAPK cascades in different cell types. |

| PI3K/AKT | Yes | Not yet elucidated. | Determine if the compound inhibits this key survival pathway, similar to emodin. |

| NF-κB | Yes | Not yet elucidated. | Investigate effects on NF-κB activation, IκBα degradation, and nuclear translocation. |

| JAK/STAT | Yes | Not yet elucidated. | Explore potential immunomodulatory effects through this pathway. |

Exploration of Novel Biological Activities in Preclinical Models

This compound has established preclinical activity in several areas. It has demonstrated neuroprotective effects in models of cerebral ischemia-reperfusion injury and against glutamate-induced neuronal damage, partly through antioxidative mechanisms. mdpi.comfspublishers.org It has also been shown to promote the proliferation and differentiation of osteoblastic cells, suggesting a role in bone health. nih.govnih.gov Furthermore, its anticancer potential has been observed in colorectal cancer and neuroblastoma cell lines. nih.govresearchgate.netsemanticscholar.org

Future preclinical research should aim to explore novel therapeutic applications. Given the extensive evidence for the role of its aglycone, emodin, in treating metabolic disorders and cardiovascular diseases, these areas represent promising new avenues of investigation for the glucoside. nih.govresearchgate.net A preclinical systematic review and meta-analysis has highlighted emodin's potential in treating type 2 diabetes mellitus (T2DM) by improving glucose and lipid metabolism in animal models. nih.govacs.org Therefore, evaluating this compound in preclinical models of metabolic syndrome, insulin (B600854) resistance, and non-alcoholic fatty liver disease is a logical next step.

Similarly, emodin has been shown to possess potent anti-cardiovascular properties, including anti-inflammatory, antioxidant, and anti-fibrotic effects in the myocardium. mdpi.comresearchgate.netnih.gov Preclinical studies using models of myocardial infarction, cardiac hypertrophy, and atherosclerosis could reveal novel cardioprotective activities for this compound.

Table 2: Potential Novel Biological Activities for Preclinical Exploration

| Therapeutic Area | Rationale Based on Emodin (Aglycone) Activity | Established Activity of this compound | Suggested Preclinical Models |

|---|---|---|---|

| Metabolic Disorders | Improves glucose/lipid metabolism; alleviates insulin resistance. nih.govacs.org | Not yet established. | T2DM models (e.g., db/db mice), diet-induced obesity models. |

| Cardiovascular Disease | Anti-inflammatory, anti-fibrotic, and antioxidant effects in cardiac tissue. mdpi.comresearchgate.net | Not yet established. | Myocardial infarction, pressure-overload cardiac hypertrophy, atherosclerosis models. |

| Nervous System Cancers | Limited data for emodin. | Shows activity against glioblastoma and neuroblastoma cell lines. researchgate.netsemanticscholar.org | Orthotopic xenograft models of glioblastoma. |

| Bone Regeneration | Enhances osteoblast differentiation. frontiersin.org | Promotes proliferation and differentiation of osteoblastic cells. nih.govnih.gov | Fracture healing models, osteoporosis models (e.g., ovariectomized rats). |

Advanced Derivatization for Enhanced Efficacy and Target Specificity in Research

While this compound is itself a natural derivative of emodin, further chemical modification represents a critical strategy for improving its pharmacological properties for research purposes. The glycosylation of emodin is known to affect its biological, physical, and chemical functions, sometimes reducing toxicity. researchgate.netnih.gov However, issues common to natural products, such as poor bioavailability and low solubility, may still limit its preclinical utility. mdpi.com

Future research should focus on the rational design and synthesis of novel analogs of this compound. nih.govnih.gov This could involve several strategies:

Modification of the Glucose Moiety: Altering the sugar unit, for instance by acetylation or methylation, could modulate solubility, cell permeability, and metabolic stability.

Modification of the Emodin Backbone: Strategic chemical changes to the anthraquinone (B42736) core, such as halogenation or the addition of amino acid conjugates or other functional groups, have been shown to enhance the biological activity of the parent emodin. nih.govfrontiersin.org For example, one study demonstrated that binding emodin to an amino acid via a linker enhanced its anti-proliferative activity against cancer cells by over eight-fold. nih.gov

Hybrid Molecules: Designing and synthesizing hybrid compounds that combine the this compound structure with other pharmacophores (e.g., coumarins) could lead to compounds with novel mechanisms of action or synergistic effects. mdpi.com

Each new derivative would require rigorous preclinical evaluation to assess how these structural modifications impact efficacy, target specificity, and pharmacokinetic properties.

Application of Metabolomics and Proteomics in Pathway Mapping

To build upon initial transcriptomic data, the application of other "omics" technologies is a crucial future direction. Metabolomics and proteomics can provide a more comprehensive and dynamic picture of the cellular response to this compound, helping to map affected pathways and identify direct protein targets.

Proteomics: Isotope labeling and label-free quantitative proteomics can identify and quantify thousands of proteins in cells or tissues following treatment. This approach has been used successfully with emodin to reveal its effects on the calcium signaling pathway in neuropathic pain models and to identify its impact on mitochondrial proteins related to fatty acid oxidation and the citric acid cycle in liver cells. nih.govnih.gov Applying similar proteomics strategies to this compound would help identify its specific protein binding partners and downstream effector proteins, providing mechanistic insights beyond gene expression changes.

Metabolomics: Untargeted and targeted metabolomics analyses can reveal global or specific changes in cellular metabolism. Studies on emodin have used metabolomics to demonstrate its disruption of glycolysis, the TCA cycle, and glutathione (B108866) metabolism in cancer cells. mdpi.comresearchgate.netmdpi.com This approach has also been used to identify key metabolic perturbations related to emodin's analgesic effects and hepatotoxicity. nih.govacs.org For this compound, metabolomic profiling could elucidate how it alters cellular energy production, redox balance, and key biosynthetic pathways, thus connecting its signaling effects to functional cellular outcomes.

Integrating data from proteomics and metabolomics with existing transcriptomic data will provide a powerful, systems-biology approach to fully map the compound's mechanism of action.

Development of Advanced Analytical Techniques for Trace Analysis in Biological Matrices

Robust preclinical development is contingent upon understanding a compound's pharmacokinetic profile, which requires highly sensitive and specific analytical methods for its quantification in biological samples. Future research must focus on developing and validating such methods for this compound.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, specificity, and throughput. nih.gov While methods exist for analyzing anthraquinone glycosides in herbal extracts, there is a need to develop and validate a specific LC-MS/MS method for quantifying this compound and its potential metabolites in preclinical matrices like plasma, urine, and tissue homogenates. nih.govnih.govmdpi.com

The development process should include:

Optimization of sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure high recovery and minimal matrix effects. uu.nlnih.gov

Fine-tuning of chromatographic conditions for optimal separation from endogenous interferences.

Optimization of mass spectrometry parameters in multiple reaction monitoring (MRM) mode for maximum sensitivity and specificity. nih.gov

A fully validated method according to regulatory guidelines will be indispensable for conducting essential preclinical studies, including pharmacokinetic, bioavailability, tissue distribution, and toxicokinetic assessments. This will enable an accurate correlation between the administered dose, systemic exposure, and observed pharmacological effects.

Conclusion

Summary of Key Research Findings on Emodin-8-beta-D-glucoside

This compound, an anthraquinone (B42736) glycoside found in various plants like Reynoutria japonica, Polygonum amplexicaule, and Aloe vera, has demonstrated a range of diverse biological activities through numerous in vitro and in vivo studies. caymanchem.comchemfaces.commedchemexpress.com Research has primarily highlighted its potential in several therapeutic areas.

One of the significant findings is its neuroprotective effect. Studies have shown that this compound can protect against focal cerebral injury induced by ischemia and reperfusion. chemfaces.comresearchgate.net It has been observed to reduce the neurological deficit score and cerebral infarction area in rat models. caymanchem.comchemfaces.com The proposed mechanisms for this neuroprotection include exerting antioxidative effects and inhibiting glutamate-induced neuronal damage. chemfaces.comresearchgate.net Furthermore, the compound has the ability to penetrate the blood-brain barrier, a crucial characteristic for centrally acting agents. chemfaces.comresearchgate.net

The anticancer potential of this compound is another key area of investigation. It has been shown to inhibit the viability and proliferation of various cancer cell lines, including those of the nervous system such as neuroblastoma and glioblastoma. nih.govresearchgate.net Research indicates that it can suppress cancer cell proliferation by inducing G1 cell cycle arrest. nih.govuky.edu The underlying mechanism appears to involve the p21-CDKs-Rb axis, where it up-regulates p21 expression and reduces CDK1/CDK2 levels, thereby inhibiting the phosphorylation of the Retinoblastoma (Rb) protein. nih.govuky.edu

| Biological Activity | Model/System Studied | Key Findings | References |

|---|---|---|---|

| Neuroprotection | Rat model of focal cerebral ischemia-reperfusion; Cultured cortical cells | Decreased infarct size and neurological deficit; Inhibited glutamate-induced neuronal damage. | caymanchem.comchemfaces.comresearchgate.net |

| Anticancer | SK-N-AS neuroblastoma, T98G human glioblastoma, C6 mouse glioblastoma, HCT 116 colorectal cancer, and SH-SY5Y neuroblastoma cells | Inhibited cell viability and proliferation; Induced G1 cell cycle arrest via the p21-CDKs-Rb axis. | nih.govresearchgate.netnih.govmdpi.com |

| Osteogenic | Mouse MC3T3-E1 osteoblastic cells | Promoted cell proliferation and differentiation. | caymanchem.comchemfaces.com |

| Enzyme Inhibition | Cell-free assays | Inhibited rat lens aldose reductase (IC50 = 14.4 μM) and human DNA topoisomerase II (IC50 = 66 μM). | caymanchem.commedchemexpress.com |

| Anti-inflammatory | General studies on biological activities | Exhibits anti-inflammatory properties. | nih.gov |

| Antioxidant | Rat brain tissue | Increased SOD activity and total antioxidative capability; Decreased MDA level. | chemfaces.commedchemexpress.com |

Unanswered Questions and Research Gaps

Despite the promising findings, research on this compound is still in its nascent stages, and several questions remain unanswered. A significant research gap is the limited number of studies on the glycosylated form compared to its aglycone, emodin (B1671224). nih.gov While glycosylation is known to affect the biological, physical, and chemical properties of compounds, the specific advantages or disadvantages of the glucoside moiety in this compound's activity are not fully elucidated. nih.govresearchgate.net

Most of the current research has been conducted using in vitro cell lines and preclinical animal models. There is a notable lack of clinical trials to validate these findings in humans. The long-term effects and the complete pharmacokinetic and pharmacodynamic profiles in humans are yet to be determined.

Furthermore, while some mechanisms of action, such as the p21-CDKs-Rb axis in cancer, have been identified, a comprehensive understanding of the molecular pathways it modulates for its various biological activities is still needed. nih.gov For instance, the precise molecular targets involved in its neuroprotective and osteogenic effects require more in-depth investigation. The potential for synergistic effects when combined with other therapeutic agents is another area that remains largely unexplored. researchgate.net

Broader Implications for Natural Product Research and Development

The study of this compound holds broader implications for the field of natural product research. It underscores the importance of investigating not just the primary aglycones but also their naturally occurring glycosylated derivatives. nih.gov Glycosylation can significantly alter a compound's solubility, stability, and bioavailability, potentially leading to improved therapeutic efficacy or reduced toxicity. researchgate.net The findings on this compound encourage a deeper exploration of how sugar moieties can be leveraged to optimize the therapeutic potential of natural products.

This compound serves as a valuable lead molecule for the development of new drugs, particularly in the areas of neuroprotection and oncology. Its ability to cross the blood-brain barrier makes it an especially attractive candidate for treating neurological disorders. chemfaces.comresearchgate.net The multi-target nature of this compound, exhibiting anticancer, neuroprotective, and anti-inflammatory effects, is characteristic of many natural products and offers a potential advantage in treating complex multifactorial diseases.